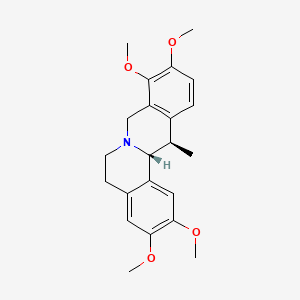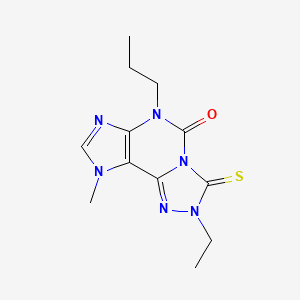
Pyrazoline, 5-(5-methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride typically involves a multi-step process:
Preparation of 5-Methyl-2-furyl aldehyde: This can be synthesized from 2-methylfuran through oxidation reactions.
Synthesis of 1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline: This involves the reaction of 5-Methyl-2-furyl aldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with an appropriate reagent such as acetic anhydride.
Formation of the hydrochloride salt: The final step involves the treatment of the pyrazoline compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazoline ring, potentially leading to the formation of dihydropyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-2-furyl)piperidine
- (5-Methyl-2-furyl)(pyridin-3-yl)methanol
- 1-(5-Methylfuran-2-yl)ethanone
Uniqueness
5-(5-Methyl-2-furyl)-1-phenyl-3-(2-(piperidino)ethyl)-1H-pyrazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazoline ring, combined with the furan and phenyl groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Propriétés
Numéro CAS |
102129-33-9 |
|---|---|
Formule moléculaire |
C21H28ClN3O |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-[2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-10-11-21(25-17)20-16-18(12-15-23-13-6-3-7-14-23)22-24(20)19-8-4-2-5-9-19;/h2,4-5,8-11,20H,3,6-7,12-16H2,1H3;1H |
Clé InChI |
LRTIGASSROBHRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN4CCCCC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















